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3-Chloropyrido[2,3-b]pyrazin-6-amine

Cat. No.: B2831965
CAS No.: 936760-62-2
M. Wt: 180.6
InChI Key: QLIBKHMDPSXBBA-UHFFFAOYSA-N
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Description

Significance of Pyrido[2,3-b]pyrazine (B189457) Heterocyclic Systems in Medicinal Chemistry

The pyrido[2,3-b]pyrazine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. This versatility has led to the development of numerous derivatives with a broad spectrum of pharmacological activities. mdpi.comtandfonline.comrsc.org Research has demonstrated that compounds based on this core exhibit activities such as:

Anticancer: Many pyrido[2,3-b]pyrazine derivatives have been investigated as potential anticancer agents. ikm.org.mynih.gov They have shown the ability to inhibit various protein kinases, which are crucial for cancer cell growth and proliferation. ikm.org.my For instance, certain derivatives have been found to inhibit cell lines that are resistant to existing cancer therapies like erlotinib. nih.gov

Antibacterial: The antibacterial properties of pyrido[2,3-b]pyrazine derivatives have also been explored, with some compounds showing activity against various bacterial strains. nih.gov

Anti-inflammatory: The anti-inflammatory potential of this class of compounds is another area of active research. ikm.org.my

Other Therapeutic Areas: Beyond these, pyrido[2,3-b]pyrazines have been investigated for their potential in treating a range of other conditions, showcasing the broad therapeutic applicability of this heterocyclic system. rsc.orgrsc.org

The diverse biological activities of pyrido[2,3-b]pyrazine derivatives are summarized in the table below.

Biological ActivityTherapeutic Area
AnticancerOncology
AntibacterialInfectious Diseases
Anti-inflammatoryInflammatory Diseases
AntiviralInfectious Diseases
Kinase InhibitionMultiple

Overview of the 3-Chloropyrido[2,3-b]pyrazin-6-amine Scaffold in Chemical and Biological Contexts

While extensive research exists for the broader class of pyrido[2,3-b]pyrazines, specific public-domain research on this compound is limited. However, its structure suggests it is a valuable intermediate in the synthesis of more complex molecules. The chloro group at the 3-position can serve as a reactive handle for introducing various functional groups through nucleophilic substitution or cross-coupling reactions. The amino group at the 6-position can also be modified or may contribute to the biological activity of the final compound.

Based on the known activities of related compounds, it can be inferred that this compound could be a precursor for the synthesis of compounds with potential applications in areas such as kinase inhibition for cancer therapy. The specific substitution pattern of a chloro group at position 3 and an amino group at position 6 would likely influence the molecule's electronic properties and its ability to interact with biological targets.

Historical Development and Evolution of Pyrido[2,3-b]pyrazine Derivatives in Research

The exploration of pyrazine-containing heterocyclic compounds has a long history, with initial interest stemming from their presence in natural products. Over the decades, synthetic chemists have developed various methods to construct the pyrido[2,3-b]pyrazine ring system. researchgate.netnih.gov Early methods often involved the condensation of a substituted diaminopyridine with a 1,2-dicarbonyl compound. benthamdirect.com

More recent advancements in synthetic organic chemistry, such as the development of multicomponent reactions and palladium-catalyzed cross-coupling reactions, have significantly expanded the accessible chemical space for pyrido[2,3-b]pyrazine derivatives. rsc.orgmdpi.com These modern synthetic strategies allow for the efficient and diverse functionalization of the pyrido[2,3-b]pyrazine core, facilitating the generation of large libraries of compounds for biological screening and the optimization of lead compounds in drug discovery programs. nih.govnih.gov The evolution of synthetic methodologies has been a key driver in the continued exploration of the therapeutic potential of this important class of heterocyclic compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClN4 B2831965 3-Chloropyrido[2,3-b]pyrazin-6-amine CAS No. 936760-62-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloropyrido[2,3-b]pyrazin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4/c8-5-3-10-4-1-2-6(9)12-7(4)11-5/h1-3H,(H2,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLIBKHMDPSXBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=NC(=CN=C21)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 3 Chloropyrido 2,3 B Pyrazin 6 Amine and Its Derivatives

Strategies for the Construction of the Pyrido[2,3-b]pyrazine (B189457) Core

The assembly of the fused pyrido[2,3-b]pyrazine ring system can be achieved through several synthetic routes, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

A primary and well-established method for synthesizing the pyrido[2,3-b]pyrazine core involves the condensation reaction between pyridinediamines and α-oxocarbonyl compounds. eurekaselect.combenthamdirect.com This approach is fundamental in heterocyclic chemistry for forming the pyrazine (B50134) ring fused to the pyridine (B92270) system.

The reaction's course is significantly influenced by various factors, including temperature and the use of acidic or basic catalysis. benthamdirect.com Studies have shown that when using unsymmetrical α-dioxo compounds, the reaction can lead to the formation of two different regioisomers. The control of this regioselectivity is crucial as the resulting isomers can exhibit markedly different biological activities. eurekaselect.combenthamdirect.com Research into optimizing these reaction conditions has demonstrated that conducting the condensation at low temperatures in acidic solvents, such as acetic acid or trifluoroacetic acid, can enhance the regioselectivity and increase the yield of the desired, more biologically active isomer. benthamdirect.com The resulting isomers are typically separated and identified using techniques like NMR spectroscopy, HPLC, and single-crystal X-ray diffraction. eurekaselect.combenthamdirect.com

Table 1: Factors Influencing Regioselectivity in Condensation Reactions

ParameterEffect on RegioselectivityObservation
Temperature Lower temperatures favor higher regioselectivity.Increased selectivity was observed at lower reaction temperatures. benthamdirect.com
Catalysis Acidic conditions promote higher regioselectivity.Solvents like acetic or trifluoroacetic acid improved the ratio of the desired isomer. benthamdirect.com
Reagents Use of dehydrating agents can influence the reaction outcome.The impact of dehydrating agents was examined to optimize the reaction. benthamdirect.com

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis for the efficient construction of complex molecules in a single step. orgchemres.org These reactions are characterized by their simplicity, speed, and ability to generate diverse compound libraries. orgchemres.org For the synthesis of the pyrido[2,3-b]pyrazine core, MCRs offer a convergent and atom-economical pathway.

One such approach involves the reaction of indane-1,3-dione, various aromatic aldehydes, and 2-aminopyrazine (B29847) in the presence of a catalyst like p-toluenesulfonic acid (p-TSA) in ethanol. nih.govrsc.org This method has been shown to produce a range of substituted pyrido[2,3-b]pyrazine derivatives in good to excellent yields (82-89%). nih.govrsc.org The optimization of reaction conditions, including solvent polarity and catalyst concentration, is key to achieving high yields. nih.govrsc.org Theoretical investigations into the mechanisms of MCRs leading to related fused pyrimidine (B1678525) systems highlight a sequence of steps including Knoevenagel condensation, Michael addition, and cyclization. nih.gov

Table 2: Example of a Multicomponent Reaction for Pyrido[2,3-b]pyrazine Synthesis

Reactant 1Reactant 2Reactant 3CatalystSolventYield
Indane-1,3-dioneAromatic Aldehyde2-Aminopyrazinep-TSA (20 mol%)Ethanol82-89% nih.govrsc.org

An alternative strategy for constructing the pyrido[2,3-b]pyrazine ring system utilizes furazano[4,5-b]pyridine derivatives as precursors. This method leads to the formation of novel pyrido[2,3-b]pyrazine 1,4-dioxide and 1-oxide derivatives. nih.govresearchgate.net

The synthesis involves the reaction of furazano[4,5-b]pyridine 3-oxide with the enolic form of 1,3-diketones or β-ketoesters. nih.govresearchgate.net The reaction is typically catalyzed by agents such as silica (B1680970) gel or molecular sieves. This pathway is particularly interesting as it provides access to N-oxide derivatives of the pyrido[2,3-b]pyrazine core, which may possess distinct chemical and biological properties compared to the parent heterocycle. For instance, the resulting pyrido[2,3-b]pyrazine 1,4-dioxide derivatives have demonstrated strong antibacterial activities in screening tests, whereas the corresponding 1-oxide derivatives showed no such activity. nih.govresearchgate.net

Targeted Synthesis of Chlorinated Pyrido[2,3-b]pyrazine Scaffolds

The introduction of a chlorine atom onto the pyrido[2,3-b]pyrazine framework is a key step in the synthesis of compounds like 3-Chloropyrido[2,3-b]pyrazin-6-amine. This often involves halogenation of the pre-formed heterocyclic core or the use of chlorinated precursors.

Direct halogenation of the pyrido[2,3-b]pyrazine ring system can be achieved through deprotometalation-trapping reactions. For example, 2,3-diphenylpyrido[2,3-b]pyrazine (B3032196) can be halogenated using mixed 2,2,6,6-tetramethylpiperidino-based lithium-zinc combinations in tetrahydrofuran, followed by trapping with an electrophilic halogen source like bromine or iodine. mdpi.com This method allows for the regioselective introduction of a halogen at specific positions, such as the 8-position, to yield compounds like 8-chloro-2,3-diphenylpyrido[2,3-b]pyrazine. mdpi.com

Transformations involving other functional groups, such as nitro groups, are also employed. The chemical transformation of commercially available pyrazine starting materials can involve various reactions, including nitration and bromination, to produce functionalized pyrazine derivatives that can serve as precursors for more complex structures. For instance, the synthesis of pyrido[4,3-a]phenazines, a related heterocyclic system, has been achieved through the intramolecular cyclization of 6-arylamino-5-nitrosoisoquinoline derivatives under acidic or basic catalysis. mdpi.com Such strategies involving nitro or nitroso group transformations are applicable to the synthesis of functionalized pyridopyrazine precursors.

As mentioned previously, the condensation of pyridinediamines with unsymmetrical α-oxocarbonyl compounds can result in a mixture of regioisomers. eurekaselect.combenthamdirect.com Achieving regioselectivity in this reaction is paramount for the targeted synthesis of a specific chlorinated isomer. For example, if a chlorinated pyridinediamine or a chlorinated α-oxocarbonyl compound is used as a starting material, controlling the orientation of the condensation is essential to obtain the desired chlorinated pyrido[2,3-b]pyrazine isomer.

The optimization of reaction conditions, particularly by using acidic solvents and maintaining low temperatures, has proven effective in steering the reaction toward a single, more active isomer. benthamdirect.com Once the synthesis is complete, the separation and unequivocal identification of the isomers are critical. This is accomplished through a combination of chromatographic techniques (e.g., HPLC) and spectroscopic methods. eurekaselect.com Nuclear Magnetic Resonance (NMR) spectroscopy is a key tool for structural elucidation, and in definitive cases, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure and regiochemistry. eurekaselect.combenthamdirect.com

Preparation of Functionalized Pyrido[2,3-b]pyrazinone Intermediates

The synthesis of pyrido[2,3-b]pyrazinone intermediates, which serve as crucial precursors for more complex derivatives, is a key strategic step. While direct synthesis of 6-amino substituted pyrido[2,3-b]pyrazinones is not extensively documented, analogous synthetic routes for isomeric structures like pyrido[2,3-d]pyrimidin-7(8H)-ones provide established methodologies. These approaches typically involve the construction of the bicyclic system from appropriately substituted pyridine or pyrimidine precursors.

One prevalent strategy involves the cyclization of a substituted pyridine. For instance, a 2,3-diaminopyridine (B105623) derivative can undergo condensation with an α-ketoester, such as ethyl glyoxalate or ethyl pyruvate. This reaction first forms a Schiff base with the more nucleophilic 3-amino group, followed by an intramolecular cyclization and subsequent dehydration/tautomerization to yield the desired pyrido[2,3-b]pyrazinone ring system. The specific functionalities on the starting pyridine determine the substitution pattern on the final product.

Another approach builds the pyridine ring onto an existing pyrazine or pyrimidinone core. For example, a suitably functionalized 2-aminopyrazine-3-carboxamide could react with a three-carbon synthon, such as a β-ketoester or malonic ester derivative, under basic conditions to construct the fused pyridone ring. These methods offer versatility in introducing various substituents onto the heterocyclic core, enabling the synthesis of a library of functionalized intermediates for further chemical exploration.

Derivatization and Functionalization Reactions

The this compound scaffold possesses multiple reactive sites—the chloro group at the 3-position, the amino group at the 6-position, and the nitrogen atoms of the heterocyclic core—making it a versatile substrate for a wide array of chemical transformations.

Oxidation Reactions of the Pyrido[2,3-b]pyrazine System

The nitrogen atoms within the pyrido[2,3-b]pyrazine ring system are susceptible to oxidation, leading to the formation of N-oxides. These N-oxide derivatives can exhibit altered electronic properties and biological activities. The synthesis of novel pyrido[2,3-b]pyrazine 1-oxide and 1,4-dioxide derivatives has been reported, demonstrating that the core is amenable to such transformations. nih.gov

Oxidation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in the presence of an acid anhydride (B1165640) like trifluoroacetic anhydride (TFAA). masterorganicchemistry.com The reaction of a pyrido[2,3-b]pyrazine with m-CPBA in a solvent like acetonitrile (B52724) at reflux can yield the corresponding mono-N-oxide. bldpharm.com The specific nitrogen atom that undergoes oxidation (N1, N4, or N5) depends on the steric and electronic environment dictated by the substituents on the ring. For instance, the presence of an electron-donating amino group at the C6 position may influence the regioselectivity of the oxidation. The formation of these N-oxides represents a key functionalization pathway, introducing a new handle for further chemical modification.

Carbon-Carbon and Carbon-Nitrogen Coupling Reactions

The chlorine atom at the C3 position of this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling the aryl chloride with an aryl or vinyl boronic acid (or boronate ester). wikipedia.org The reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base like K₂CO₃ or Cs₂CO₃ in a solvent system such as dioxane/water or DME. nih.govlibretexts.org This methodology allows for the introduction of a diverse range of aryl and heteroaryl substituents at the 3-position, significantly expanding the structural diversity of the pyrido[2,3-b]pyrazine scaffold.

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the coupling of the C3-chloro position with a wide variety of primary and secondary amines. wikipedia.orglibretexts.org The process is catalyzed by a palladium complex, often generated in situ from a palladium precursor like Pd₂(dba)₃ and a sterically hindered phosphine ligand such as Xantphos or BINAP. A strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu), is required to facilitate the reaction. researchgate.netorganic-chemistry.org This reaction transforms the 3-chloro group into a 3-amino functionality, providing access to 3,6-diaminopyrido[2,3-b]pyrazine derivatives.

Reaction TypeCoupling PartnerTypical Catalyst/LigandTypical BaseTypical Solvent
Suzuki-MiyauraAr-B(OH)₂Pd(PPh₃)₄K₂CO₃ / Na₂CO₃Dioxane/H₂O
Suzuki-MiyauraHetAr-B(OR)₂Pd(OAc)₂ / SPhosK₃PO₄Toluene
Buchwald-HartwigR¹R²NHPd₂(dba)₃ / XantphosNaOtBuToluene / Dioxane
Buchwald-HartwigAnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene

Nucleophilic Aromatic Substitution Reactions

The pyrido[2,3-b]pyrazine ring is an electron-deficient system, which activates the chlorine atom at the C3 position towards nucleophilic aromatic substitution (SNAr). This activation is enhanced by the adjacent ring nitrogen atoms (N1 and N4), which can stabilize the negative charge of the intermediate Meisenheimer complex. researchgate.net

A variety of nucleophiles can displace the chloride ion. Reactions with alkoxides, such as sodium methoxide (B1231860) (NaOMe) or sodium ethoxide (NaOEt), in their corresponding alcohols as solvents, can be used to introduce alkoxy groups at the 3-position. Similarly, amines (R-NH₂) and anilines can react, often under thermal conditions in a high-boiling solvent like DMF or NMP, to yield 3-amino substituted derivatives. Thiolates (RSNa) can also be employed to introduce thioether functionalities. The reactivity in SNAr reactions makes it a straightforward and often metal-free method for functionalizing the C3 position of the core structure. rsc.org

NucleophileReagentProduct Functional GroupTypical Conditions
AmineR¹R²NH-NR¹R²Heat in DMF or NMP, often with a non-nucleophilic base (e.g., DIPEA)
AlkoxideRONa-ORReflux in the corresponding alcohol (ROH)
ThiolateRSNa-SRRoom temperature or gentle heat in a polar aprotic solvent (e.g., DMF)
HydroxideNaOH / KOH-OH (forms Pyrido[2,3-b]pyrazinone)Aqueous base, elevated temperatures

Amine Functionalization Strategies

The exocyclic amino group at the C6 position is a versatile handle for further derivatization, allowing for the introduction of a wide range of functional groups through standard amine chemistry.

Acylation: The 6-amino group can be readily acylated to form amides. This is typically achieved by reacting this compound with an acid chloride (RCOCl) or acid anhydride ((RCO)₂O) in the presence of a base like pyridine or triethylamine. A microwave-assisted method for the acylation of a structurally similar 7-aminopyrido[2,3-d]pyrimidine has been shown to be highly efficient, using excess acid chloride in pyridine.

Sulfonylation: Reaction with sulfonyl chlorides (RSO₂Cl) in the presence of a base yields the corresponding sulfonamides. This transformation is valuable for introducing moieties that can act as hydrogen bond donors and acceptors, modulating the physicochemical properties of the parent molecule.

Alkylation: While direct N-alkylation of the amino group can sometimes be challenging due to potential competing reactions at the ring nitrogens, it can be achieved under controlled conditions. Reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB), is a common method for introducing alkyl groups in a controlled manner.

These functionalization strategies are crucial for structure-activity relationship (SAR) studies, enabling fine-tuning of the molecule's properties for various applications.

Structure Activity Relationship Sar Studies of 3 Chloropyrido 2,3 B Pyrazin 6 Amine Analogues

General Principles of SAR in Pyrido[2,3-b]pyrazine (B189457) Systems

Key interaction points on the pyrido[2,3-b]pyrazine scaffold often involve the nitrogen atoms, which can act as hydrogen bond acceptors, and the aromatic rings, which can engage in π-π stacking and hydrophobic interactions. The strategic placement of substituents can enhance these interactions, leading to increased potency and selectivity. For instance, the introduction of groups at specific positions can orient the molecule optimally within a binding pocket, while modifications at other positions may be less tolerated and lead to a loss of activity. The planarity of the bicyclic system is another important feature that can influence stacking interactions with aromatic residues in target proteins.

Impact of Substituent Modifications on Biological Activity Profiles

The biological activity of 3-chloropyrido[2,3-b]pyrazin-6-amine analogues can be finely tuned through systematic modifications of the core structure. These modifications can influence the compound's potency, selectivity, and pharmacokinetic properties.

Role of Halogenation (e.g., Chlorine) on Activity and Selectivity

The presence of a chlorine atom at the 3-position of the pyrido[2,3-b]pyrazine ring is a critical determinant of biological activity. Halogens, such as chlorine, can significantly impact a molecule's properties in several ways. The electron-withdrawing nature of chlorine can modulate the electronic distribution of the heterocyclic system, potentially enhancing binding affinity to target proteins. Furthermore, the lipophilicity introduced by the chlorine atom can improve membrane permeability and cellular uptake.

Influence of Nitrogen Atom Positions and Heteroaryl Substituents

The arrangement of nitrogen atoms within the pyrido[2,3-b]pyrazine core is fundamental to its chemical properties and biological activity. The positions of these nitrogen atoms dictate the hydrogen bonding capabilities of the molecule, which are often crucial for anchoring the inhibitor to the hinge region of a kinase's ATP-binding site. Modifications to these nitrogen atoms, such as oxidation to an N-oxide, can have a profound effect on activity. For instance, studies on pyrido[2,3-b]pyrazine derivatives have shown that 1,4-dioxide derivatives exhibit strong antibacterial activity, whereas the corresponding 1-oxide derivatives are inactive. nih.gov

The introduction of heteroaryl substituents can further refine the biological activity profile. In the development of novel pyrido[2,3-b]pyrazines as potential antitumor agents, the position of a heteroaromatic moiety at the 7-position was found to be a significant factor influencing their inhibitory activity against cancer cell lines. nih.gov Heteroaryl groups can introduce additional hydrogen bond donors and acceptors, as well as modulate the electronic properties and steric bulk of the molecule, thereby influencing its interaction with the target protein.

Effects of Alkyl and Aromatic Group Variations

Variations in alkyl and aromatic groups appended to the pyrido[2,3-b]pyrazine scaffold play a pivotal role in defining the SAR. The size, shape, and electronic nature of these substituents can significantly impact potency and selectivity. For instance, an unsubstituted 2-position on the pyridopyrazine core has been identified as an important feature for the activity of certain analogues. nih.gov

In the related pyrido[2,3-d]pyrimidine (B1209978) series, the introduction of a [4-(diethylamino)butyl]amino side chain at the 2-position resulted in enhanced potency and bioavailability. nih.gov This demonstrates the potential of incorporating flexible alkyl chains with basic functionalities to improve pharmacokinetic properties and target engagement.

Regarding aromatic substituents, their substitution pattern can dramatically alter the biological activity. As mentioned earlier, the substitution on a phenyl ring at the 6-position of a pyrido[2,3-d]pyrimidine determined its selectivity profile among different tyrosine kinases. nih.gov These findings underscore the importance of exploring a diverse range of alkyl and aromatic substitutions to optimize the desired biological activity.

SAR in Specific Biological Target Modulation

The this compound scaffold has been investigated for its potential to modulate the activity of several key protein kinases involved in cancer and other diseases.

Kinase Inhibition: PI3K, CHK1, GSK3β, PDK, p38 alpha MAP kinase, Src kinase

The pyrido[2,3-b]pyrazine core is recognized as a promising scaffold for the development of kinase inhibitors. nih.gov While specific SAR data for this compound analogues against all the listed kinases is not extensively available in the public domain, studies on the broader class of pyridopyrazines and related heterocyclic systems provide valuable insights.

PI3K: The pyrido[2,3-b]pyrazine core has been identified as a scaffold for developing selective inhibitors of PI3K isozymes. nih.gov The SAR in this context would likely involve substituents that can interact with specific residues in the PI3K active site, particularly in the affinity pocket and near the hinge region.

CHK1, GSK3β, and PDK: Some pyridopyrazine derivatives have been predicted to act as inhibitors of CHK1, GSK3β, and PDK. ikm.org.my For GSK3β inhibition, the SAR often involves a scaffold that can form key hydrogen bonds with the hinge region residues and a substituent that can interact with a lysine (B10760008) residue in the active site.

p38 alpha MAP kinase: While direct SAR on pyrido[2,3-b]pyrazines as p38 inhibitors is limited, related structures like pyrido[2,3-d]pyrimidines have been explored for this target. The SAR for p38 inhibitors typically involves a hinge-binding motif and substituents that can occupy the adjacent hydrophobic pockets.

Src kinase: The pyrido[2,3-d]pyrimidine scaffold has been shown to yield potent inhibitors of Src kinase. For instance, a 1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea derivative was found to inhibit c-Src with an IC50 value of 0.22 µM. nih.gov This suggests that analogues of this compound with appropriate substitutions could also exhibit Src inhibitory activity.

The following table summarizes the inhibitory activities of some pyrido[2,3-d]pyrimidine analogues against various kinases, which can serve as a guide for the potential SAR of the pyrido[2,3-b]pyrazine system.

Compound IDScaffoldR-group at position 2R-group at position 6Target KinaseIC50 (µM)
4b Pyrido[2,3-d]pyrimidine-NH22,6-dichlorophenylPDGFr1.11
FGFr0.13
EGFr0.45
c-Src0.22
6c Pyrido[2,3-d]pyrimidine-NH(CH2)4N(C2H5)22,6-dichlorophenylPDGFr-
4e Pyrido[2,3-d]pyrimidine-NH23,5-dimethoxyphenylFGFr0.060
PDGFr>50
EGFr>50
c-Src>50
Data sourced from reference nih.gov

This interactive table allows for the comparison of different substituents and their effects on kinase inhibition, illustrating the key SAR principles in action.

DNA-Interacting Agents

Recent studies have highlighted the potential of pyrido[2,3-b]pyrazine derivatives to interact with DNA, a characteristic often associated with anticancer and antimicrobial activities. Research in this area has largely focused on the application of these compounds in electrochemical DNA sensing, which provides insights into their binding affinities and modes of interaction.

A series of novel pyrido[2,3-b]pyrazine-based heterocyclic compounds were synthesized and evaluated for their ability to function as electrochemical DNA sensors. rsc.orgnih.govrsc.org These studies provide indirect evidence of DNA interaction and offer a basis for understanding the SAR. The core structure involves a fused system derived from the reaction of indane-1,3-dione, an aromatic aldehyde, and 2-aminopyrazine (B29847). nih.govrsc.org The interaction with DNA is typically measured by changes in the electrochemical signals of the compounds upon binding to DNA.

The structure-activity relationship for DNA interaction in this series can be summarized as follows:

Substitution on the Phenyl Ring: The electronic nature of the substituent on the phenyl ring appended to the pyrido[2,3-b]pyrazine core plays a crucial role in the DNA interaction. Electron-donating groups, such as methoxy (B1213986) (-OCH3), tend to enhance the interaction, which is reflected in the electrochemical sensing signal. rsc.orgnih.gov

Planarity of the System: The planar aromatic structure of the pyrido[2,3-b]pyrazine core is believed to facilitate intercalative or electrostatic interactions with the DNA double helix. mdpi.com

While these studies confirm the DNA-interacting capabilities of the pyrido[2,3-b]pyrazine scaffold, further research is needed to elucidate the specific binding modes (e.g., intercalation, groove binding) and to establish a direct correlation between this interaction and therapeutic effects, such as cytotoxicity against cancer cell lines.

Table 1: Electrochemical DNA Sensing Properties of Pyrido[2,3-b]pyrazine Analogues

Compound Substituent on Phenyl Ring Observed DNA Interaction
4 4-H Moderate
5 4-Cl Good
6 4-NO₂ Strong

| 7 | 4-OCH₃ | Very Strong |

Antifungal and Antibacterial Activity Modulators

The pyrido[2,3-b]pyrazine nucleus is a key component in a variety of compounds designed to combat microbial infections. SAR studies have been instrumental in identifying the structural modifications that enhance their potency against various bacterial and fungal strains.

Novel pyrido[2,3-b]pyrazine 1,4-dioxide and 1-oxide derivatives have been synthesized and evaluated for their antibacterial activities. nih.gov The results of in vitro screening tests indicated that the pyrido[2,3-b]pyrazine 1,4-dioxide derivatives exhibited strong antibacterial activities, whereas the corresponding 1-oxide derivatives were inactive. nih.gov This suggests that the presence of the N-oxide groups is critical for the antibacterial effect in this series of compounds.

In another study, a series of new pyrido[2,3-b]pyrazine derivatives with different side chains at positions 2 and 3 were investigated for their antibacterial activity. researchgate.net The results showed that a derivative bearing two thiocarbonyl groups on the heterocyclic moiety had the most potent activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. researchgate.net The introduction of alkyl or aryl side chains at these positions was found to decrease the antibacterial effect. researchgate.net

A separate line of research focused on novel pyridopyrazine and pyrimidothiazine derivatives as inhibitors of the bacterial cell division protein FtsZ. nih.gov These compounds were evaluated for their in vitro antibacterial activity against Mycobacterium tuberculosis. While specific SAR data for a broad range of analogues was not detailed, the study identified several compounds with moderate to good inhibitory activity, highlighting the potential of the pyridopyrazine core in developing new anti-tubercular agents. nih.gov

Table 2: Antibacterial Activity of Pyrido[2,3-b]pyrazine Derivatives

Compound Key Structural Features Target Organism Activity (MIC in mg/mL)
Derivative 1 Two thiocarbonyl groups S. aureus 0.078
Derivative 1 Two thiocarbonyl groups B. cereus 0.078
Derivative 1 Two thiocarbonyl groups E. coli 0.625

| Derivatives 2-5 | Alkyl or aryl side-chains | Various bacteria | 1.5 to 5 |

Antiviral and Antiparasitic Modulators

The versatility of the pyrido[2,3-b]pyrazine scaffold extends to the development of agents against viral and parasitic infections. Modifications to the core structure have led to the discovery of compounds with significant activity against specific pathogens.

In the realm of antiviral research, a novel series of non-nucleoside inhibitors based on the pyrido[2,3-b]pyrazine core were synthesized and investigated as inhibitors of human cytomegalovirus (HCMV) DNA polymerase. Several of these compounds demonstrated potent antiviral activity against HCMV with EC50 values typically below 1 µM and favorable cytotoxicity profiles. The study also revealed that select compounds possessed a broad spectrum of antiherpetic activity, showing efficacy against herpes simplex virus (HSV-1, HSV-2) and Epstein-Barr virus (EBV).

Regarding antiparasitic applications, while direct studies on this compound analogues are limited, research on related pyrazine-containing heterocyclic systems provides valuable insights. For instance, pyrazine (B50134) amide derivatives have been disclosed for the treatment of malaria, with some compounds showing antimalarial activity against Plasmodium falciparum at nanomolar concentrations. bioworld.com Additionally, certain pyrido[2,3-b]pyrazine derivatives have been noted for their potential as antimalarial agents. researchgate.net

Another related scaffold, 1,2,4-triazolo[4,3-a]pyrazine, has been explored for its antimalarial properties. beilstein-journals.org Interestingly, it was generally observed that the substitution of an amine functionality at the 8-position of the pyrazine ring reduced the antimalarial activity of this particular scaffold. beilstein-journals.org However, a series of tertiary alkylamine derivatives at this position were found to retain antimalarial activity, with IC50 values ranging from 9.90 to 23.30 µM against P. falciparum. beilstein-journals.org

Table 3: Antiviral Activity of Pyrido[2,3-b]pyrazine Analogues against HCMV

Compound Key Structural Features EC₅₀ (µM)

| Lead Compound | Substituted 2-imidazolinone ring | <1 |

Computational and Theoretical Investigations of 3 Chloropyrido 2,3 B Pyrazin 6 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer profound insights into the intrinsic properties of molecules. These methods are instrumental in predicting electronic behavior, spectroscopic signatures, and reactivity.

Density Functional Theory (DFT) for Electronic and Spectroscopic Properties

Density Functional Theory (DFT) has been widely employed to investigate the electronic and spectroscopic properties of molecules containing the pyrido[2,3-b]pyrazine (B189457) core. nih.gov By utilizing functionals such as B3LYP with basis sets like 6-31G(d,p) or 6-311++G(d,p), researchers can accurately compute various molecular parameters. nih.govmdpi.com These calculations are crucial for understanding the structural parameters, non-covalent interactions, electronic properties, chemical reactivity, and stability of such compounds. nih.gov The results from these theoretical studies often show strong agreement with experimental data, validating the computational models used. nih.govresearchgate.net

DFT calculations provide a foundational understanding of the molecule's behavior at a quantum level, which is essential for predicting its physical and chemical properties. The insights gained from these computational analyses are valuable for designing novel materials with potential applications in fields like organic electronics. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the energy gap (Egap), is a key indicator of molecular reactivity. nih.gov A smaller energy gap generally signifies higher reactivity.

Table 1: Frontier Molecular Orbital Properties

Parameter Description Significance
HOMO Highest Occupied Molecular Orbital Represents the ability to donate an electron.
LUMO Lowest Unoccupied Molecular Orbital Represents the ability to accept an electron.

| Energy Gap (Egap) | The energy difference between HOMO and LUMO | A smaller gap suggests higher chemical reactivity. |

Vibrational, UV-Visible, and Natural Bond Orbital (NBO) Analyses

Theoretical vibrational analysis, often performed using DFT, allows for the prediction of infrared (IR) and Raman spectra. These calculated spectra can be compared with experimental data to confirm the molecular structure and understand its vibrational modes. nih.govnih.gov The potential energy distribution (PED) analysis is used for detailed assignments of the vibrational bands. nih.gov

UV-Visible spectral analysis, also conducted using TD-DFT, helps in understanding the electronic transitions within the molecule. nih.govresearchgate.net This is crucial for characterizing the optical properties of the compound.

Natural Bond Orbital (NBO) analysis provides insights into intramolecular and intermolecular bonding and interactions. nih.govnih.gov It helps to understand charge transfer within the molecule by examining donor-acceptor interactions, which can significantly influence the molecule's stability and reactivity. chemrxiv.org

Global Reactivity Parameters (GRPs) and Chemical Softness/Hardness

Global Reactivity Parameters (GRPs) derived from FMO energies provide a quantitative measure of a molecule's reactivity. nih.govdergipark.org.tr These parameters include electronegativity (χ), chemical potential (µ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). mdpi.comresearchgate.netresearchgate.net

Chemical hardness (η) reflects the resistance to charge transfer within the molecule, with harder molecules being more stable. mdpi.com Conversely, chemical softness (S) is the reciprocal of hardness, and a higher softness value indicates greater reactivity. nih.govdergipark.org.tr The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. dergipark.org.tr These parameters are invaluable for predicting how a molecule will behave in a chemical reaction.

Table 2: Global Reactivity Parameters

Parameter Formula Description
Electronegativity (χ) χ = -μ The power of an atom in a molecule to attract electrons to itself.
Chemical Potential (µ) µ = (EHOMO + ELUMO) / 2 The escaping tendency of an electron from a stable system.
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2 Measures the resistance to change in the electron distribution.
Chemical Softness (S) S = 1 / η The reciprocal of hardness, indicating higher reactivity.

| Electrophilicity Index (ω) | ω = µ² / 2η | A measure of the energy lowering due to maximal electron flow. |

Molecular Modeling and Dynamics Studies

Molecular modeling and dynamics studies are essential for understanding how a ligand might interact with a biological target, providing a basis for rational drug design.

Ligand-Target Protein Interactions through Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to understand the interactions between a ligand, such as 3-Chloropyrido[2,3-b]pyrazin-6-amine, and a target protein at the atomic level. researchgate.net

In silico molecular docking studies can reveal potential binding affinities and the specific amino acid residues involved in the interaction. nih.gov For instance, docking studies have been performed on related pyridine (B92270) and pyrimidine (B1678525) derivatives to investigate their potential as inhibitors for various enzymes, such as VEGFR-2 and HER-2. mdpi.com The stability of the ligand-protein complex can be further investigated through molecular dynamics (MD) simulations, which provide insights into the dynamic behavior of the complex over time. nih.gov These computational approaches are instrumental in the early stages of drug discovery, helping to identify and optimize potential therapeutic agents. mdpi.com

Prediction of Binding Affinities and Conformational Analysis

While specific molecular docking studies for this compound are not extensively documented in the literature, the pyridopyrazine scaffold is a recognized pharmacophore with significant therapeutic potential. Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are standard approaches for predicting the binding affinities of derivatives of this class.

Research on related pyridopyrazine derivatives has demonstrated their potential as antagonists for targets like the histamine (B1213489) H4 receptor (H4R), which is implicated in inflammatory conditions such as atopic dermatitis. researchgate.net In such studies, a series of compounds are analyzed to build predictive QSAR models, and molecular docking is used to elucidate binding interactions. These models have shown that pyridopyrazine compounds can establish potent hydrophobic and hydrogen-bonding interactions within receptor binding sites. researchgate.net For example, docking studies on novel pyridopyrazolo-triazine derivatives have revealed suitable binding within the active sites of selected proteins, with calculated free binding energies indicating a strong affinity. nih.gov

The conformational analysis of this compound, which involves identifying the molecule's preferred three-dimensional shapes, is crucial for understanding its interaction with biological targets. The arrangement of the chloro and amine substituents on the rigid pyridopyrazine core influences the molecule's electrostatic potential and its ability to fit into a receptor's active site. Density Functional Theory (DFT) is a common method used to optimize the geometry of such molecules and determine their most stable conformations. These computational techniques are vital for designing new derivatives with improved binding affinity and selectivity. nih.govnih.gov

Rationalization of Regioselectivity in Synthesis

The synthesis of substituted pyridopyrazines often involves reactions where multiple isomers could potentially form. Computational chemistry plays a critical role in understanding and predicting the regioselectivity of these reactions. DFT calculations can model reaction mechanisms to determine the most energetically favorable pathways, thus explaining why a particular regioisomer is the major product.

The synthesis of the pyridopyrazine core typically involves the condensation of a diaminopyridine with a 1,2-dicarbonyl compound. The positions of substituents on the final product are determined by the substitution pattern of the precursors and the relative reactivity of different sites on the molecular intermediates. researchgate.net For example, in the functionalization of a pre-formed pyridopyrazine ring through reactions like deprotometalation-trapping, the site of metalation is governed by the acidity of the ring protons, which can be predicted computationally. mdpi.com

Similarly, in multi-step syntheses of complex heterocyclic systems, computational studies can rationalize the chemo- and regio-selectivity observed. For instance, in the synthesis of tetra-substituted phenylaminopyrazoles, stepwise reaction analysis combined with semiempirical calculations helped to provide a structural rationale for the observed outcomes. nih.gov While a specific computational study on the regioselectivity in the synthesis of this compound is not available, these examples highlight the established theoretical approaches used to understand and predict the outcomes of synthetic routes for related heterocyclic compounds.

Photophysical and Optoelectronic Property Predictions

Theoretical calculations are indispensable for predicting the photophysical and optoelectronic properties of novel organic compounds. For this compound, with its electron-donating amine group and electron-withdrawing chloro group on a π-conjugated core, interesting electronic behavior is anticipated.

Intramolecular Charge Transfer (ICT) Characteristics

The structure of this compound suggests it is a donor-acceptor (D-A) system, where the amino group acts as the electron donor and the chloro-substituted pyrazine (B50134) ring acts as the electron acceptor. Upon photoexcitation, such molecules can exhibit an intramolecular charge transfer (ICT), where an electron moves from the highest occupied molecular orbital (HOMO), typically localized on the donor, to the lowest unoccupied molecular orbital (LUMO), often localized on the acceptor. nih.gov

Time-dependent density functional theory (TD-DFT) is a powerful tool for modeling such excited-state processes. rsc.org Studies on pyrido[2,3-b]pyrazine-based D-A-D molecules confirm that they possess ICT transitions, which are fundamental to their photophysical properties. nih.gov Computational analysis of related amino-substituted pyridines and pyrazines shows that the extent of charge transfer and the energy of the ICT state are highly dependent on the molecular geometry and the surrounding solvent polarity. rsc.orgcore.ac.uk This ICT character is responsible for the broad and solvatochromic emission spectra often observed in such compounds, where the emission wavelength shifts with solvent polarity. nih.gov

Aggregation-Induced Emission (AIE) Phenomena

Many planar π-conjugated molecules are highly fluorescent in dilute solutions but suffer from aggregation-caused quenching (ACQ) in the solid state or in concentrated solutions. However, a class of molecules known as AIE luminogens (AIEgens) exhibits the opposite behavior: they are weakly emissive in solution but become highly fluorescent upon aggregation. nih.gov This phenomenon is often attributed to the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay pathways. researchgate.net

Computational studies have been instrumental in understanding the AIE mechanism. researchgate.net For pyrido[2,3-b]pyrazine derivatives, it has been shown that a twisted molecular conformation can lead to AIE characteristics. nih.gov Theoretical modeling can predict the rotational energy barriers of substituents and analyze the vibrational modes that contribute to non-radiative decay. For pyrazine-based luminogens, calculations have demonstrated that attaching phenyl rings can induce AIE by restricting intramolecular motion and altering the nature of the electronic transitions. researchgate.net Given the substituted nature of this compound, it is plausible that it could exhibit AIE, a property that would make it a candidate for applications in organic electronics and sensors. nih.gov

Nonlinear Optical (NLO) Properties

Materials with significant nonlinear optical (NLO) properties are crucial for applications in photonics and optoelectronics. The NLO response of a molecule is governed by its hyperpolarizability, which can be accurately predicted using DFT calculations. nih.gov A strong NLO response typically requires a large change in dipole moment upon electronic excitation, a characteristic inherent to molecules with strong ICT character.

A computational study on a series of novel pyrido[2,3-b]pyrazine derivatives demonstrated their potential as NLO materials. nih.govrsc.org Using DFT with the B3LYP/6-31G(d,p) level of theory, researchers calculated key NLO-related parameters. nih.gov The calculations showed that substituents significantly influence the electronic properties and NLO response. For instance, a compound with a methoxy-substituted aromatic aldehyde showed a smaller HOMO-LUMO energy gap and the highest NLO response. rsc.org

The key computed NLO parameters for these derivatives are summarized below, illustrating the potential for this class of compounds.

Calculated NLO Properties of Pyrido[2,3-b]pyrazine Derivatives rsc.org
CompoundDipole Moment (μ) [Debye]Average Polarizability (⟨α⟩) [x 10-23 esu]First Hyperpolarizability (βtot) [x 10-30 esu]Second Hyperpolarizability (⟨γ⟩) [x 10-35 esu]
Compound 4 (H)4.753.503.803.64
Compound 5 (Cl)2.883.7010.74.88
Compound 6 (NO2)3.933.7011.05.23
Compound 7 (OCH3)5.813.9015.66.63

These theoretical results indicate that pyrido[2,3-b]pyrazine-based compounds have a remarkable NLO response, making them promising candidates for technological applications. rsc.org The presence of both donor (amine) and acceptor (chloro) groups on this compound suggests it would also possess significant hyperpolarizability.

Biological and Biomedical Research Applications of Pyrido 2,3 B Pyrazine Derivatives

Enzyme and Receptor Inhibition Studies

Derivatives of pyrido[2,3-b]pyrazine (B189457) have been identified as potent inhibitors of various enzymes and receptors that are crucial in disease pathways. This has led to their investigation as potential therapeutic agents.

The pyrido[2,3-b]pyrazine core is a key feature in several molecules designed to modulate the function of serine-threonine protein kinases. ikm.org.my Some derivatives have been explored for their potential to inhibit a range of kinases including PI3K, CHK1, GSK3β, and PDK. ikm.org.my The p38 mitogen-activated protein kinases (p38 MAPKs) are involved in regulating pro-inflammatory signaling and are considered a target for therapeutic intervention. nih.gov Additionally, pyrido[2,3-d]pyrimidines, a related class of compounds, have been characterized as ATP-competitive inhibitors of c-Src kinase. nih.gov

Research has extended to the investigation of pyrido[2,3-b]pyrazine derivatives as inhibitors of specific receptor tyrosine kinases. Notably, novel compounds from this class have been discovered as inhibitors of the fibroblast growth factor receptor (FGFR) family, including FGFR-3. researchgate.netnih.gov

The pyrido[2,3-b]pyrazine scaffold has been explored in the development of inhibitors against Mycobacterium tuberculosis. rsc.org One of the key targets in this area is the FtsZ protein, which is essential for bacterial cell division. nih.govnih.gov Inhibition of FtsZ polymerization is a promising strategy for the development of new anti-tuberculosis agents. nih.gov

Antimicrobial Research Applications

The investigation of pyrido[2,3-b]pyrazine derivatives has also encompassed their potential as antimicrobial agents.

Several studies have reported on the antibacterial properties of novel pyrido[2,3-b]pyrazine derivatives. researchgate.netnih.gov These compounds have been tested against various bacterial strains, with some derivatives showing notable activity. researchgate.net For instance, certain pyrido[2,3-b]pyrazine 1,4-dioxide derivatives have demonstrated strong antibacterial activities in vitro. nih.gov

The antifungal potential of pyrido[2,3-b]pyrazine derivatives is also an area of active research. nih.gov

Antiviral Applications (e.g., Anti-SARS-CoV-2)

The global health crisis caused by SARS-CoV-2 spurred intensive research into novel antiviral agents. A key target for drug discovery is the virus's main protease (Mpro), which is essential for its replication. nih.gov Through structure-based virtual screening and subsequent biological evaluation, a series of 3-oxo-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin derivatives have been identified as non-peptidomimetic inhibitors of SARS-CoV-2 Mpro. nih.gov

Beyond coronaviruses, derivatives of the pyrido[2,3-b]pyrazine core have demonstrated broad-spectrum antiherpetic activity. nih.gov A series of non-nucleoside inhibitors targeting the human cytomegalovirus (HCMV) DNA polymerase were synthesized and studied. nih.gov The research focused on optimizing this polymerase inhibition while minimizing off-target effects. nih.gov Several of these compounds showed potent antiviral activity against HCMV, with one lead compound, designated as compound 27, exhibiting an EC50 of 0.33 μM and low cytotoxicity. nih.gov These compounds were also found to be active against the herpes simplex virus type 1 (HSV-1). nih.gov

Compound Series Viral Target Key Findings
3-oxo-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin derivativesSARS-CoV-2 Main Protease (Mpro)Identified as non-peptidomimetic inhibitors through virtual screening and biological evaluation. nih.gov
2-substituted pyrido[2,3-b]pyrazine derivativesHuman Cytomegalovirus (HCMV) DNA PolymeraseDemonstrated strong antiviral activity (EC50 <1 μM) with favorable cytotoxicity profiles. nih.gov
Lead Compound 27HCMV DNA PolymeraseShowed potent antiviral activity with an EC50 of 0.33 μM and minimal cardiotoxicity. nih.gov

Antiparasitic Activity (e.g., Trypanosoma brucei, Anti-amoebic)

While the broader class of pyrazine-containing natural product derivatives has been investigated for antiparasitic activities, specific research on 3-Chloropyrido[2,3-b]pyrazin-6-amine derivatives in this area is still emerging. Related heterocyclic systems like pyrazolo[3,4-d]pyrimidines have shown significant in vitro anti-amoebic activity against the HM1:IMSS strain of Entamoeba histolytica, with some derivatives exhibiting greater potency than the standard drug metronidazole. nih.gov These findings suggest that nitrogen-rich heterocyclic scaffolds are promising for antiparasitic drug development, though specific studies focused on pyrido[2,3-b]pyrazine derivatives against parasites like Trypanosoma brucei or various amoebic species are not extensively detailed in the reviewed literature.

Applications in Sensing and Materials Science

The electronic and structural properties of the pyrido[2,3-b]pyrazine core have been harnessed for applications beyond biology, extending into materials science and analytical chemistry.

DNA Electrochemical Biosensing Technology

Derivatives of pyrido[2,3-b]pyrazine have been successfully utilized for the first time in the development of electrochemical DNA biosensors. nih.govrsc.org In one study, novel indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivatives were synthesized and their interaction with DNA was explored. nih.gov The methodology employed cyclic voltammetry (CV) with a glassy carbon electrode (GCE) to monitor the immobilization of single-stranded DNA (ss-DNA) on the electrode surface. nih.gov The [Fe(CN)₆]³⁻/[Fe(CN)₆]⁴⁻ redox couple served as an indicator, based on the repulsive interaction between the negatively charged DNA phosphate (B84403) backbone and the redox couple. nih.gov This technology offers a sensitive and relatively simple method for detecting specific DNA sequences, which is crucial for medical diagnostics and various biological tools. nih.gov

Optoelectronic Device Development (e.g., N-type Materials, Solid-State Emitters)

The pyrido[2,3-b]pyrazine nucleus serves as a potent electron-accepting core, making it ideal for designing donor-acceptor-donor (D-A-D) structured molecules for optoelectronic applications. nih.govrsc.org By coupling this acceptor core with various donor amine groups, researchers have synthesized dyes with tunable opto-electrochemical properties. nih.govsemanticscholar.org

These materials exhibit key characteristics desirable for optoelectronic devices:

Tunable Emissions: The dyes display a broad emission range from blue to red (486–624 nm) in both solution and solid states, stemming from intramolecular charge transfer (ICT) transitions. nih.govrsc.orgsemanticscholar.org

Aggregation-Induced Emission (AIE): Some derivatives show AIE features, which is a highly sought-after property that counteracts the common issue of aggregation-caused quenching in the solid state, making them suitable for organic electronics. nih.govsemanticscholar.org

High Thermal Stability and Low Band Gaps: The molecules possess high thermal stability and low energy band gaps (1.67–2.36 eV), with HOMO and LUMO energy levels comparable to established ambipolar materials. nih.govrsc.org

Solid-State Emitters: Rhenium(I) complexes incorporating pyrido[2,3-b]pyrazine-derived ligands have been synthesized, which display broad, solid-state emission peaking between 600–700 nm, indicating their potential as solid-state emitters. researchgate.net

Non-Linear Optical Technology Contributions

The same set of novel pyrido[2,3-b]pyrazine derivatives explored for DNA sensing also demonstrated significant potential for non-linear optical (NLO) applications. nih.govrsc.org NLO materials are crucial for technologies like signal processing and optoelectronics. rsc.org The NLO response of these compounds was investigated using density functional theory (DFT) computations. nih.govrsc.org Key parameters such as the average polarizability (⟨α⟩), first hyperpolarizability (βtot), and second hyperpolarizability (⟨γ⟩) were calculated. rsc.org The results indicated a high NLO response, suggesting that pyrido[2,3-b]pyrazine-based compounds can make remarkable contributions to NLO technological applications. nih.govrsc.org

Compound Average Polarizability (⟨α⟩) (x 10⁻²³ esu) First Hyperpolarizability (βtot) (x 10⁻³⁰ esu) Second Hyperpolarizability (⟨γ⟩) (x 10⁻³⁵ esu)
Compound 73.9015.66.63

Compound 7, a derivative with a 4-methoxybenzaldehyde (B44291) substituent, showed the highest NLO response in the studied series. nih.govrsc.org

Antioxidant and Antiurease Research

In addition to their other functions, certain pyrido[2,3-b]pyrazine derivatives have been screened for the first time for their in vitro biological activities as antioxidant and antiurease agents. nih.gov

Antioxidant Activity: The antioxidant potential of these nitrogen-containing heterocyclic compounds was evaluated using a standard 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govrsc.org

Antiurease Activity: The compounds were also tested for their ability to inhibit urease, an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in the pathogenesis of certain bacterial infections. nih.govfrontiersin.org

These preliminary screenings open a new avenue for the application of this chemical scaffold in developing agents that can combat oxidative stress and urease-related pathologies. nih.gov

Future Research Directions and Outlook for 3 Chloropyrido 2,3 B Pyrazin 6 Amine

Exploration of Novel Synthetic Pathways and Methodologies

The development of efficient and versatile synthetic routes is paramount to unlocking the full potential of 3-Chloropyrido[2,3-b]pyrazin-6-amine and its derivatives. Future research should focus on moving beyond traditional synthetic methods to embrace more innovative and sustainable approaches.

Key areas for exploration include:

Multicomponent Reactions (MCRs): Designing one-pot MCRs would offer a streamlined and atom-economical approach to constructing the this compound scaffold and its analogues. This would facilitate the rapid generation of a library of derivatives for further study.

Flow Chemistry: Continuous flow synthesis could provide a scalable and highly controlled method for the production of this compound, ensuring reproducibility and facilitating large-scale synthesis for extensive biological screening.

Catalyst Development: Investigating novel catalysts, including metal-based and organocatalysts, could lead to more selective and efficient synthetic transformations, allowing for precise modifications of the core structure.

Synthetic MethodologyPotential Advantages
Microwave-Assisted SynthesisReduced reaction times, improved yields
Multicomponent ReactionsAtom economy, rapid library generation
Flow ChemistryScalability, high control, reproducibility
Novel Catalyst DevelopmentIncreased selectivity and efficiency

Advanced SAR Elucidation and Predictive Modeling

A deep understanding of the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective derivatives of this compound. Future efforts should be directed towards a comprehensive exploration of how modifications to its chemical structure influence its biological activity.

Key research avenues include:

Systematic Derivatization: A systematic medicinal chemistry campaign should be undertaken to synthesize a diverse library of analogues. This would involve modifications at the chloro, amino, and other accessible positions of the pyridopyrazine ring.

Quantitative Structure-Activity Relationship (QSAR) Modeling: The development of robust QSAR models can help in predicting the biological activity of novel derivatives, thereby prioritizing synthetic efforts. aimspress.comresearchgate.netaimspress.com These models establish a mathematical relationship between the chemical structure and biological activity. aimspress.comresearchgate.netaimspress.com

Pharmacophore Modeling and Molecular Docking: These computational techniques can be employed to identify the key structural features required for interaction with specific biological targets. Molecular docking, for instance, can predict the binding orientation of the molecule within the active site of a protein.

Identification of New Biological Targets and Mechanisms

While the broader class of pyridopyrazines has been investigated for various biological activities, the specific targets and mechanisms of action for this compound remain largely unexplored. A key future direction is the identification of its molecular targets and the elucidation of its mechanism of action.

Potential areas of investigation include:

Kinase Inhibition: Given that many pyridopyrimidine and pyridopyrazine derivatives have shown activity as kinase inhibitors, screening this compound against a panel of kinases is a logical starting point. rjeid.comnih.govnih.govresearchgate.net This could uncover potential applications in oncology and inflammatory diseases.

GPCR Modulation: The histamine (B1213489) H4 receptor has been identified as a target for some pyridopyrazine derivatives, suggesting that this compound could be investigated for its potential to modulate G-protein coupled receptors. aimspress.comresearchgate.netaimspress.com

Antimicrobial Activity: The structural similarity to other nitrogen-containing heterocycles with known antimicrobial properties warrants the investigation of this compound against a range of bacterial and fungal pathogens. The bacterial cell division protein FtsZ is a potential target. nih.gov

Phenotypic Screening: High-content screening approaches can be utilized to identify novel cellular effects and potential therapeutic applications without a preconceived target.

Development of Advanced Computational Techniques for Scaffold Optimization

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. For this compound, these techniques can guide the optimization of its properties.

Future computational research should focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to understand the electronic properties of the molecule, which can be correlated with its reactivity and biological activity. rsc.org

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule and its interactions with biological targets over time.

Machine Learning and Artificial Intelligence: AI-driven approaches can be used to analyze large datasets from high-throughput screening and SAR studies to identify complex patterns and predict the properties of novel derivatives with greater accuracy.

Potential in Interdisciplinary Research (e.g., Bioelectronics, Advanced Materials)

The unique electronic and structural properties of the pyridopyrazine scaffold suggest that this compound and its derivatives could find applications beyond the traditional biomedical field.

Promising interdisciplinary research areas include:

Bioelectronics: The electron-withdrawing nature of the pyridopyrazine ring system suggests potential applications in organic electronics and biosensors. nih.govmdpi.com For instance, derivatives could be explored for their use in electrochemical DNA sensing. nih.gov

Advanced Materials: The chromophoric and luminescent properties of pyridopyrazine derivatives could be harnessed for the development of novel organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials. rsc.org The investigation of their nonlinear optical (NLO) properties could also lead to applications in photonics and optoelectronics. rsc.org

Q & A

Q. What are the recommended synthetic routes for 3-Chloropyrido[2,3-b]pyrazin-6-amine?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, substituting a chlorine atom in dichlorinated precursors (e.g., 3,6-dichloropyridazine) with an amine group under controlled conditions. Reaction optimization may involve temperature modulation (60–80°C) and polar aprotic solvents like DMF or DMSO to enhance reactivity . Alternatively, coupling agents such as EDCI can facilitate amide bond formation in multi-step syntheses, followed by purification via recrystallization or chromatography .

Q. How does the chlorine substituent influence the compound's chemical reactivity and biological activity?

  • Methodological Answer : The chlorine atom at the 3-position enhances electrophilicity, making the compound a reactive intermediate for further functionalization (e.g., Suzuki coupling or Buchwald-Hartwig amination). This substituent also impacts bioactivity by increasing lipophilicity, potentially improving membrane permeability in cellular assays. Comparative studies of chlorinated vs. non-chlorinated analogs show enhanced inhibition of kinase targets, suggesting a role in target binding .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Use a combination of:
  • NMR (¹H/¹³C) to confirm regioselectivity of substitution.
  • HRMS for molecular weight validation.
  • X-ray crystallography (if crystals are obtainable) to resolve structural ambiguities, particularly in distinguishing positional isomers .
  • HPLC-PDA for purity assessment (>95% recommended for biological assays).

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, serum content) or impurity profiles. To resolve:
  • Standardize assays : Use consistent cell lines (e.g., HEK293 for kinase studies) and controls.
  • Re-synthesize the compound : Verify purity and structure to rule out batch-dependent artifacts.
  • Conduct SAR studies : Compare activity against analogs (e.g., 6-Chloroimidazo[1,2-b]pyridazin-3-amine) to identify critical functional groups. A similarity index table (e.g., 0.74–0.92 for related compounds) can prioritize analogs for testing .

Q. What strategies optimize solubility and bioavailability for in vivo studies?

  • Methodological Answer :
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at the amine position to enhance aqueous solubility.
  • Co-solvent systems : Use PEG-400 or cyclodextrins in formulation.
  • Salt formation : Explore hydrochloride or citrate salts to improve dissolution rates.
  • Structural modifications : Replace chlorine with trifluoromethyl if activity permits, balancing lipophilicity and solubility .

Q. How can computational methods guide the design of derivatives with improved target affinity?

  • Methodological Answer :
  • Molecular docking : Use software like AutoDock Vina to predict binding modes to targets (e.g., kinases). Focus on halogen bonding between the chlorine atom and backbone carbonyls.
  • QSAR modeling : Train models on a dataset of pyrido-pyrazine derivatives to correlate substituents (e.g., electron-withdrawing groups) with IC50 values.
  • Free-energy perturbation (FEP) : Simulate the impact of substituent changes on binding energy to prioritize synthetic targets .

Q. What are the key challenges in scaling up synthesis for preclinical studies?

  • Methodological Answer :
  • Reaction scalability : Transition from batch to flow chemistry for exothermic reactions (e.g., aminations) to improve safety and yield.
  • Purification bottlenecks : Replace column chromatography with crystallization by optimizing solvent polarity (e.g., ethanol/water mixtures).
  • Regioselectivity control : Use directing groups (e.g., boronic esters) during halogenation to minimize isomer formation .

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